molecular formula C12H11NO3S B14706465 Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide CAS No. 14694-58-7

Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide

Cat. No.: B14706465
CAS No.: 14694-58-7
M. Wt: 249.29 g/mol
InChI Key: PSMJATBJEWJPHE-UHFFFAOYSA-N
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Description

Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a phenylmethylsulfonyl group and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadienes with 2-carbon π-components . This method utilizes thermal pericyclic or hetero-Diels Alder reactions and transition metal-catalyzed formal cycloaddition reactions. Another approach involves the use of magnetically recoverable catalysts, which can be readily separated from the reaction medium using an external magnet .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of magnetically recoverable nano-catalysts is particularly advantageous due to their high surface area, simple preparation, and modification .

Comparison with Similar Compounds

Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide can be compared with other similar compounds, such as pyrrolidine and its derivatives . While pyrrolidine is a five-membered nitrogen heterocycle, pyridine is a six-membered ring with a nitrogen atom. The presence of the phenylmethylsulfonyl group and the oxide group in this compound gives it unique chemical properties and reactivity compared to other pyridine derivatives .

List of Similar Compounds

  • Pyrrolidine
  • Pyrrole
  • Cyclopentane
  • Pyridine derivatives with different substituents

Properties

CAS No.

14694-58-7

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-benzylsulfonyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H11NO3S/c14-13-9-5-4-8-12(13)17(15,16)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

PSMJATBJEWJPHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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